molecular formula C16H20N2O4 B2634002 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide CAS No. 954685-72-4

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide

Cat. No.: B2634002
CAS No.: 954685-72-4
M. Wt: 304.346
InChI Key: PKLDYIWTGGZTKZ-UHFFFAOYSA-N
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Description

N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide is a pyrrolidinone derivative featuring a benzodioxole moiety and an isobutyramide substituent. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is a fused aromatic ring system with two oxygen atoms, conferring metabolic stability and enhanced lipophilicity, which is critical for blood-brain barrier penetration in CNS-targeting drugs . The 5-oxopyrrolidin core is a lactam ring that influences conformational rigidity and hydrogen-bonding interactions, while the isobutyramide group (-NHC(O)C(CH₃)₂) enhances solubility and modulates pharmacokinetic properties .

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-10(2)16(20)17-7-11-5-15(19)18(8-11)12-3-4-13-14(6-12)22-9-21-13/h3-4,6,10-11H,5,7-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLDYIWTGGZTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde in the presence of an acid catalyst to form the benzo[d][1,3]dioxole ring.

    Synthesis of the pyrrolidinone ring: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate amine and a carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring.

    Introduction of the isobutyramide group: The final step involves the reaction of the pyrrolidinone derivative with isobutyryl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues. These interactions can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Modifications

a. Pyrrolidinone vs. Acrylonitrile Derivatives The target compound’s 5-oxopyrrolidin core differentiates it from acrylonitrile-based analogs like (Z)-N-(4-(2-(benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)isobutyramide (29b, ).

b. Benzodioxole-Containing Heterocycles Compound 28 (N-(3-((1H-benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide, ) replaces the pyrrolidinone with a benzimidazole-acetamide hybrid. The benzodioxole moiety remains conserved, but the acetamide linker and benzimidazole group enhance π-π stacking interactions, which are critical for binding to enzymes like indoleamine 2,3-dioxygenase-1 (IDO1) .

Substituent Variations

a. Isobutyramide vs. Methanesulfonamide
In (E)-N-(4-(3-(benzo[d][1,3]dioxol-5-yl)allyl)phenyl)isobutyramide (18b, ), the isobutyramide group improves solubility compared to the methanesulfonamide analog (23i, ). Isobutyramide’s branched alkyl chain reduces crystallinity, enhancing bioavailability in preclinical models .

b. Pyrrolidine vs. Pyrimidine Hybrids Compound 11f () incorporates a pyrimido[4,5-d]pyrimidine core instead of pyrrolidinone. This modification increases hydrogen-bonding capacity but may compromise metabolic stability due to the larger heterocyclic system .

Conformational and Crystallographic Insights

The 5-oxopyrrolidin ring’s puckering (puckering amplitude ~0.5 Å, phase angle 180°) likely influences binding pocket compatibility. Tools like Mercury CSD () enable visualization of such conformational dynamics, which are critical for structure-based drug design .

Biological Activity

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₇H₁₉N₃O₃
  • Molecular Weight : 303.35 g/mol
  • IUPAC Name : this compound

The presence of the benzo[d][1,3]dioxole moiety is significant as it is known for contributing to various biological activities, including anticancer properties and neuroprotective effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Lysosomal Targeting : Similar compounds have shown the ability to target lysosomes, leading to autophagy and apoptosis in cancer cells. This mechanism is crucial for the induction of cell death in malignant cells while sparing normal cells .
  • Inhibition of Tumor Migration : Studies suggest that derivatives of the benzo[d][1,3]dioxole scaffold can inhibit cancer cell migration and metastasis by disrupting cellular signaling pathways involved in these processes .
  • Neuroprotective Effects : The oxopyrrolidine structure may provide neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of similar compounds:

Compound Activity Mechanism Study Reference
Compound 15fAnticancerInduces autophagy and apoptosis
Homospermine-BIO ConjugateInhibits metastasisTargets lysosomes
Benzo[d][1,3]dioxole DerivativeNeuroprotectiveModulates neurotransmitter release

Case Study 1: Anticancer Activity

A study investigated the effects of a benzo[d][1,3]dioxole derivative on hepatocellular carcinoma cells. The compound was found to significantly reduce cell viability and induce apoptosis through lysosomal pathways. The study utilized both in vitro assays and in vivo models to demonstrate efficacy against tumor growth .

Case Study 2: Neuroprotection

Another research effort focused on the neuroprotective properties of a related compound. It was shown to improve cognitive function in animal models of neurodegeneration by reducing oxidative stress markers and enhancing synaptic plasticity .

Q & A

Q. What are the key structural features of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide that influence its bioactivity?

The compound’s bioactivity is influenced by its benzo[d][1,3]dioxole moiety, which engages in π–π stacking and hydrogen bonding with target proteins, and the 5-oxopyrrolidin-3-ylmethyl group, which enhances solubility and conformational flexibility. Methodologically, these interactions can be studied via nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to map binding interfaces .

Q. What synthetic strategies are commonly employed to prepare this compound?

Synthesis typically involves multi-step reactions: (1) coupling benzo[d][1,3]dioxole derivatives with pyrrolidinone precursors using reagents like EDCI/HOBt, (2) introducing the isobutyramide group via amidation. Purification often requires column chromatography and solvent recrystallization, with reaction progress monitored by thin-layer chromatography (TLC) .

Q. How can researchers validate the purity and structural integrity of the synthesized compound?

Purity is assessed via high-performance liquid chromatography (HPLC; ≥95% threshold), while structural confirmation uses 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify proton/carbon environments. Mass spectrometry (MS) ensures correct molecular weight, and elemental analysis confirms stoichiometry .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations be applied to study this compound’s interaction with biological targets?

Advanced computational tools (e.g., AutoDock, GROMACS) model binding modes of the benzo[d][1,3]dioxole moiety with receptors like serotonin transporters. Simulations under physiological conditions (e.g., explicit solvent models) predict binding free energies and residence times, validated by surface plasmon resonance (SPR) for kinetic analysis .

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?

Discrepancies may arise from metabolic instability or off-target effects. Researchers should:

  • Compare hepatic microsomal stability (e.g., rat/human S9 fractions) with in vitro IC50_{50} values.
  • Use radiolabeled tracers (e.g., 14C^{14} \text{C}) to track tissue distribution.
  • Perform transcriptomic profiling (RNA-seq) to identify unintended pathway modulation .

Q. How can the pharmacological profile be optimized through structural modifications?

Structure-activity relationship (SAR) studies guide modifications:

  • Replace the pyrrolidinone ring with azetidine (rigidity) or piperidine (bulk) to alter target engagement.
  • Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzo[d][1,3]dioxole to enhance metabolic stability. Validate via in vitro assays (e.g., CYP450 inhibition) and crystallography to confirm binding pose changes .

Q. What methodologies identify metabolic pathways and potential toxicities?

  • In vitro metabolism : Incubate with liver microsomes and NADPH, followed by LC-MS/MS to detect phase I/II metabolites.
  • Reactive metabolite screening : Trapping assays using glutathione or potassium cyanide.
  • Toxicity prediction : Machine learning tools (e.g., admetSAR) assess Ames test positivity or hERG inhibition risks .

Q. How does this compound differentiate from structurally related analogs in target selectivity?

Comparative studies using:

  • SPR-based binding assays to quantify dissociation constants (KDK_D) against off-target receptors.
  • Functional assays (e.g., cAMP/GTPγS for GPCRs) to measure efficacy.
  • Cryo-EM to visualize unique interactions (e.g., hydrogen bonds with Tyr-95 in the active site) .

Q. What in silico tools predict bioavailability and blood-brain barrier (BBB) penetration?

Tools like SwissADME or QikProp calculate physicochemical properties (logP, PSA) to predict BBB permeability. Molecular dynamics simulations (e.g., CHARMM force fields) model passive diffusion rates. Experimental validation uses parallel artificial membrane permeability assays (PAMPA) .

Q. How can researchers design analogs to mitigate cytotoxicity while retaining efficacy?

  • Bioisosteric replacement : Swap the isobutyramide group with trifluoroacetamide to reduce metabolic liability.
  • Prodrug strategies : Introduce esterase-cleavable moieties (e.g., pivaloyloxymethyl) to enhance solubility.
  • Transcriptomic clustering : Compare gene expression profiles of toxic vs. non-toxic analogs to identify off-target pathways .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate in vitro and in vivo results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).
  • Advanced Characterization : Use Mercury software (Cambridge Crystallographic Database) to analyze packing patterns and intermolecular interactions in crystal structures .

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